

Application Notes and Protocols for Euchrestaflavanone A Extraction and Purification

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Compound of Interest

Compound Name: *Euchrestaflavanone A*

CAS No.: 80510-05-0

Cat. No.: B3029856

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of **Euchrestaflavanone A**, a promising bioactive flavanone found in the roots of *Sophora flavescens*. The protocols outlined below are based on established methods for the isolation of prenylated flavonoids from plant materials and can be adapted for specific laboratory settings.

Introduction

Euchrestaflavanone A is a prenylated flavanone that has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. This document details the methodologies for its extraction from *Sophora flavescens* and subsequent purification, providing researchers with the necessary protocols to obtain this compound for further investigation.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of flavonoids from *Sophora flavescens*. It is important to note that specific yield data for **Euchrestaflavanone A** is limited in the current literature; the presented data is for total or related flavonoids and should be considered as a reference.

Table 1: Extraction Parameters and Yields of Prenylated Flavonoids from *Sophora flavescens*

Extraction Method	Solvent System	Solid-to-Solvent Ratio	Temperature (°C)	Time	Total Prenylated Flavonoid Yield (mg/g of dried plant material)
Ultrasound-Assisted Extraction	[C8mim]BF ₄ (hydrophobic ionic liquid)	1:30 (g/mL)	60	30 min	7.38 ^{[1][2]}
Maceration	Methanol	Not Specified	Room Temperature	Not Specified	Not Specified
Hot Water Extraction	Water	1:20 (g/mL)	100	1 h	154 (crude extract)

Table 2: Chromatographic Purification Parameters for Flavonoids

Chromatographic Method	Stationary Phase	Mobile Phase	Detection	Purity Achieved
Silica Gel Column Chromatography	Silica Gel	Hexane-Ethyl Acetate gradient	TLC with UV	Fraction enrichment
Preparative High-Performance Liquid Chromatography (Prep-HPLC)	C18	Acetonitrile-Water gradient	UV Detector	>95%

Experimental Protocols

The following protocols describe the extraction of **Euchrestaflavanone A** from *Sophora flavescens* roots and its subsequent purification.

Protocol 1: Extraction of Crude Flavonoid Extract

This protocol outlines two common methods for extracting flavonoids from dried *Sophora flavescens* root powder.

1.1. Ultrasound-Assisted Extraction (UAE)

- Sample Preparation: Grind dried roots of *Sophora flavescens* into a fine powder (approximately 40-60 mesh).
- Extraction:
 - Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
 - Add 300 mL of 80% ethanol.
 - Place the flask in an ultrasonic bath.

- Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
- Filtration and Concentration:
 - After extraction, filter the mixture through Whatman No. 1 filter paper.
 - Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

1.2. Maceration Extraction

- Sample Preparation: Prepare the dried and powdered roots of *Sophora flavescens* as described in the UAE method.
- Extraction:
 - Soak 100 g of the powdered plant material in 1 L of methanol at room temperature for 48 hours.
 - Agitate the mixture periodically.
- Filtration and Concentration:
 - Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of Euchrestaflavanone A

This two-step protocol involves initial fractionation by silica gel column chromatography followed by final purification using preparative HPLC.

2.1. Step 1: Silica Gel Column Chromatography (Fractionation)

- Column Packing:
 - Prepare a slurry of silica gel (100-200 mesh) in hexane.

- Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) and allow it to pack uniformly.
- Sample Loading:
 - Dissolve the crude extract (e.g., 5 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
 - Allow the solvent to evaporate completely.
 - Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
- Elution:
 - Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
 - Collect fractions of a fixed volume (e.g., 50 mL).
- Fraction Analysis:
 - Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).
 - Combine the fractions that show a similar profile and contain the target compound (prenylated flavanones typically have a lower R_f value than less polar compounds).

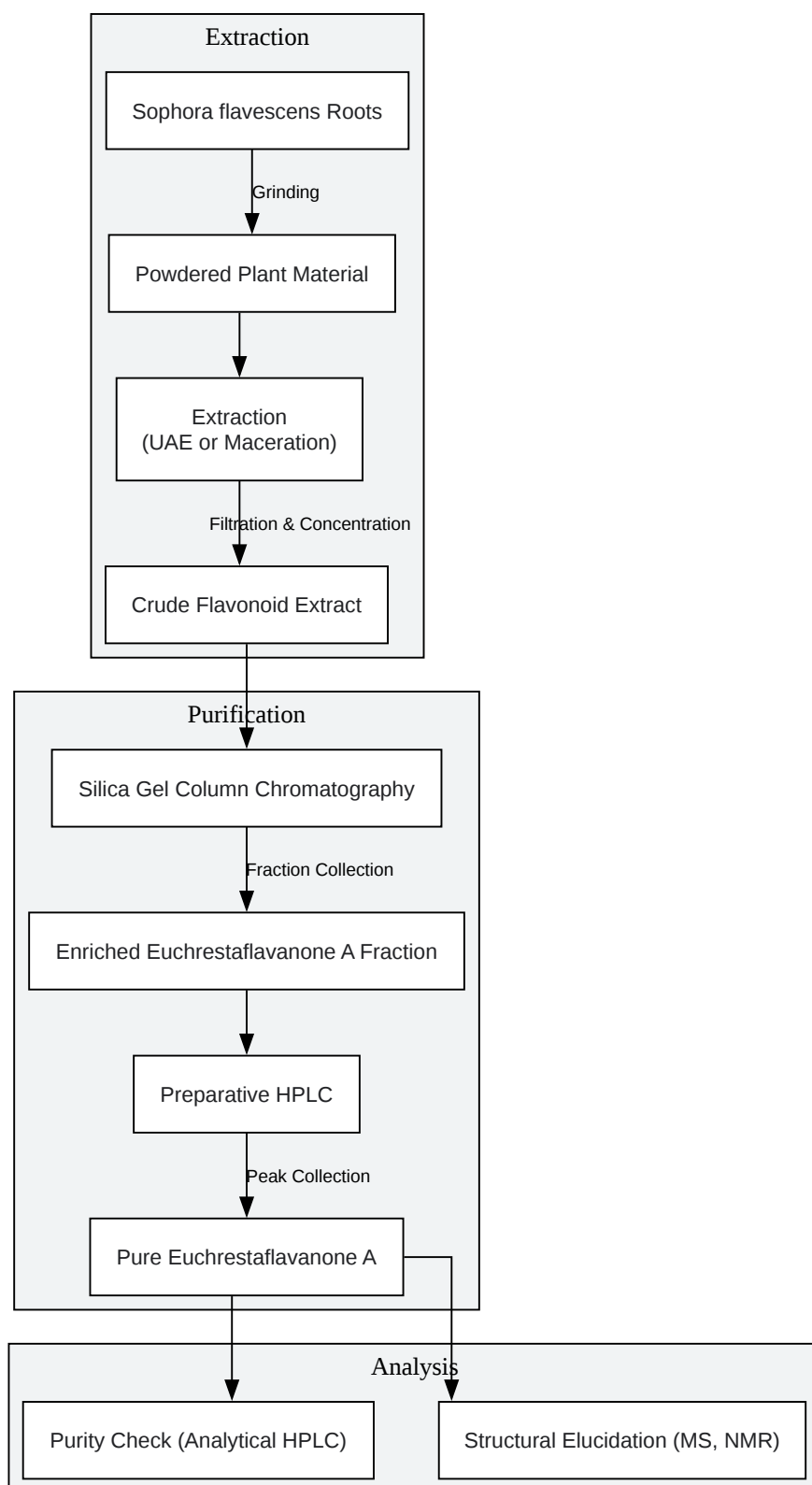
2.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

- Sample Preparation:
 - Dissolve the enriched fraction from the silica gel column in HPLC-grade methanol and filter it through a 0.45 μm syringe filter.
- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 μm).
- Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 30% A; 10-40 min, 30-70% A; 40-50 min, 70-100% A.
- Flow Rate: 10 mL/min.
- Detection: UV detector at 295 nm.
- Fraction Collection:
 - Inject the sample onto the column.
 - Collect the peak corresponding to **Euchrestaflavanone A** based on its retention time (preliminary analytical HPLC runs may be necessary to determine the retention time).
- Purity Confirmation:
 - Analyze the collected fraction using analytical HPLC to confirm its purity.
 - Further structural elucidation can be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

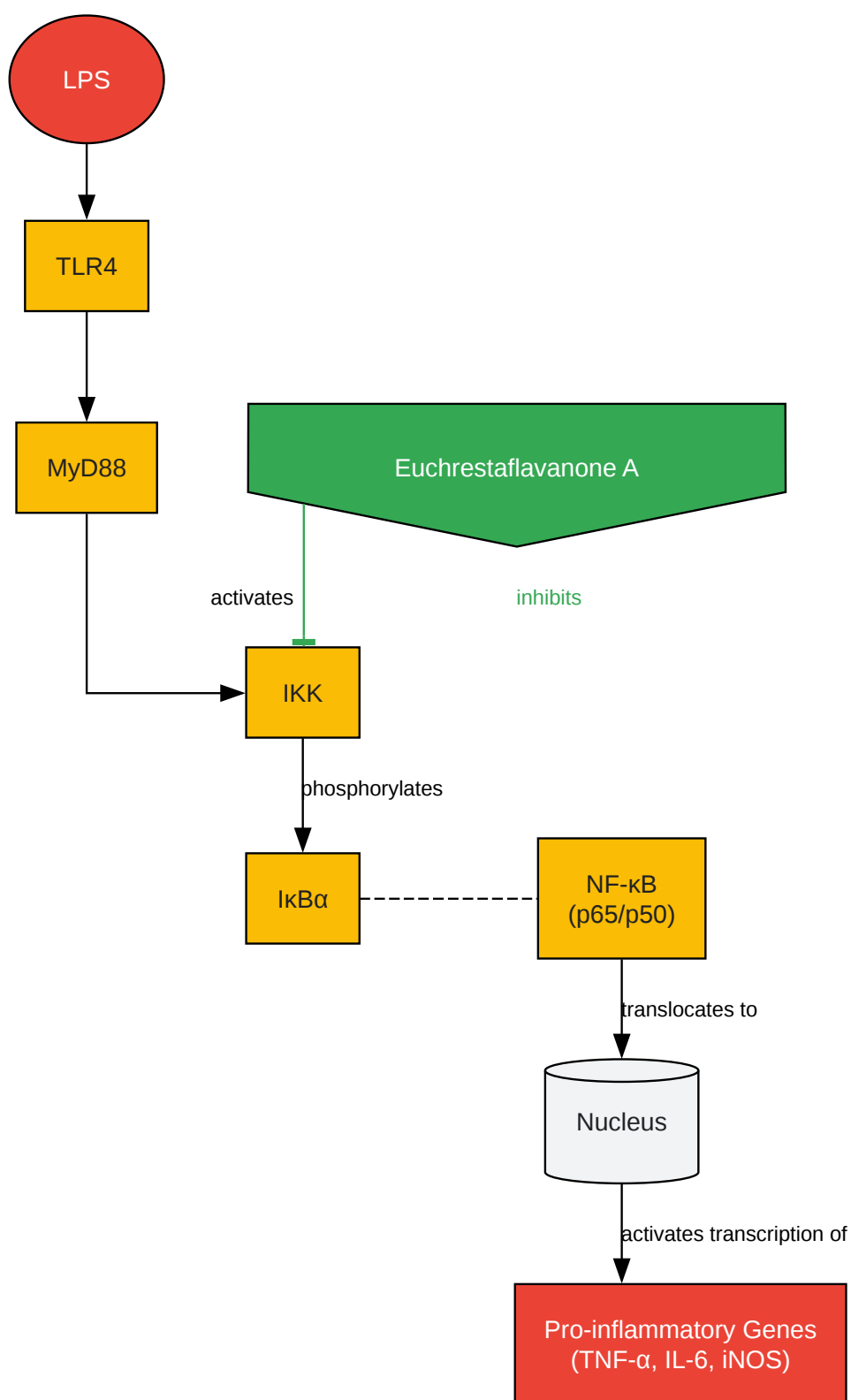


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Caption: Workflow for **Euchrestaflavanone A** extraction and purification.

Proposed Anti-inflammatory Signaling Pathway

Prenylated flavonoids from *Sophora flavescens* have been shown to exhibit anti-inflammatory effects by inhibiting the NF- κ B signaling pathway^[3]. The following diagram illustrates a plausible mechanism of action for **Euchrestaflavanone A** in mitigating inflammation in lipopolysaccharide (LPS)-stimulated macrophages.



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Caption: Proposed anti-inflammatory mechanism of **Euchrestaflavanone A**.

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